Cas no 2229492-74-2 (3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

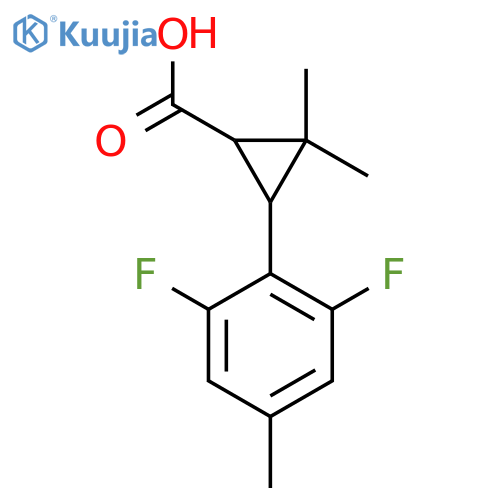

2229492-74-2 structure

商品名:3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- 2229492-74-2

- EN300-1759310

-

- インチ: 1S/C13H14F2O2/c1-6-4-7(14)9(8(15)5-6)10-11(12(16)17)13(10,2)3/h4-5,10-11H,1-3H3,(H,16,17)

- InChIKey: GGBICAFOPWBKLT-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C=C(C=1C1C(C(=O)O)C1(C)C)F

計算された属性

- せいみつぶんしりょう: 240.09618601g/mol

- どういたいしつりょう: 240.09618601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759310-0.25g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-0.05g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-10g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-5g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 5g |

$4184.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-1.0g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 1g |

$1442.0 | 2023-06-03 | ||

| Enamine | EN300-1759310-0.1g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-0.5g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 0.5g |

$1385.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-2.5g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 2.5g |

$2828.0 | 2023-09-20 | ||

| Enamine | EN300-1759310-10.0g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 10g |

$6205.0 | 2023-06-03 | ||

| Enamine | EN300-1759310-5.0g |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2229492-74-2 | 5g |

$4184.0 | 2023-06-03 |

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

2229492-74-2 (3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量